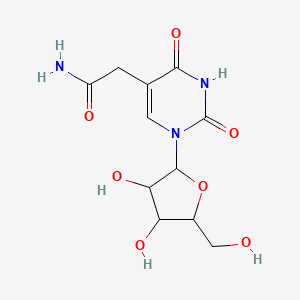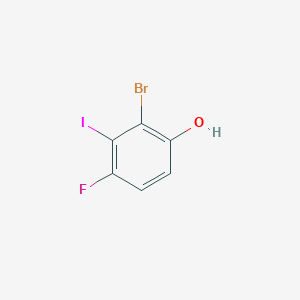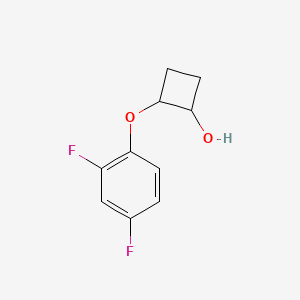
5-Carbamoylmethyl uridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Carbamoylmethyl uridine: is a modified nucleoside found in transfer RNA (tRNA). It is known for its role in the wobble position of the anticodon, which is crucial for the proper decoding of genetic information during protein synthesis. The chemical formula of this compound is C11H15N3O7 , and it has a molecular weight of 301.25 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Carbamoylmethyl uridine involves multiple steps, starting from uridineThis is typically achieved through a series of chemical reactions involving reagents such as carbamoyl chloride and base catalysts .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. it can be produced in bulk using automated solid-phase synthesis techniques, which allow for the efficient and scalable production of modified nucleosides.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Carbamoylmethyl uridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-carboxymethyl uridine.
Reduction: Reduction reactions can convert it back to uridine derivatives.
Substitution: The carbamoylmethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents and catalysts.
Major Products:
Oxidation: 5-Carboxymethyl uridine.
Reduction: Uridine derivatives.
Substitution: Various substituted uridine compounds.
Applications De Recherche Scientifique
Chemistry: 5-Carbamoylmethyl uridine is used as a building block in the synthesis of modified RNA molecules, which are essential for studying RNA structure and function .
Biology: In biological research, this compound is studied for its role in tRNA modification and its impact on protein synthesis. It is also used to investigate the mechanisms of genetic code translation and the effects of tRNA modifications on cellular processes .
Medicine: Its role in tRNA modification makes it a target for studying diseases related to protein synthesis and genetic mutations .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of modified nucleosides for drug development. It is also utilized in the production of diagnostic tools and research reagents .
Mécanisme D'action
5-Carbamoylmethyl uridine exerts its effects by modifying the wobble position of tRNA, which enhances the accuracy and efficiency of codon-anticodon pairing during translation. This modification helps maintain the proper reading frame and reduces errors in protein synthesis. The molecular targets include the anticodon loop of tRNA, and the pathways involved are those related to translation and protein synthesis .
Comparaison Avec Des Composés Similaires
5-Carboxymethyl uridine: An oxidized form of 5-Carbamoylmethyl uridine.
5-Methoxycarbonylmethyl uridine: Another modified nucleoside with a methoxycarbonyl group.
5-Carbamoylmethyl-2’-O-methyluridine: A methylated derivative of this compound .
Uniqueness: this compound is unique due to its specific role in tRNA modification and its impact on the accuracy of genetic code translation. Unlike other similar compounds, it specifically enhances the decoding ability of tRNA by stabilizing the codon-anticodon interaction .
Propriétés
IUPAC Name |
2-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O7/c12-6(16)1-4-2-14(11(20)13-9(4)19)10-8(18)7(17)5(3-15)21-10/h2,5,7-8,10,15,17-18H,1,3H2,(H2,12,16)(H,13,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEWPVTXYBLWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(10S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate](/img/structure/B14780715.png)
![4-[(10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14780719.png)
![[(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide](/img/structure/B14780724.png)
![Tert-butyl 3-[(3-chlorophenyl)-(2-ethoxy-2-oxoethoxy)methyl]piperidine-1-carboxylate](/img/structure/B14780732.png)



![2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(phenylmethyl)pyridine](/img/structure/B14780748.png)
![(2S)-2-amino-N-cyclopropyl-3-methyl-N-[(pyrazin-2-yl)methyl]butanamide](/img/structure/B14780767.png)
